

GC-MS Characterization of 4-(Phenylethynyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Phenylethynyl)benzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) characterization of **4-(phenylethynyl)benzaldehyde** (PEBA), a synthetic aromatic aldehyde with potential applications in medicinal chemistry and materials science.^[1] This document outlines detailed experimental protocols for GC-MS analysis, presents expected quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed mass spectral fragmentation pathway. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound and its analogues.

Introduction

4-(Phenylethynyl)benzaldehyde (CAS No: 57341-98-7) is a bifunctional organic molecule incorporating both a reactive aldehyde group and a rigid phenylethynyl scaffold.^{[1][2]} Its unique structure imparts interesting photophysical properties and makes it a valuable building block in the synthesis of more complex molecules.^[1] Accurate and reliable analytical methods are crucial for confirming the identity, purity, and stability of PEBA in various research and development settings. Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering high-resolution separation and definitive structural elucidation through mass fragmentation analysis.

Molecular Properties:

Property	Value	Reference
Chemical Formula	C ₁₅ H ₁₀ O	[1][2]
Molecular Weight	206.24 g/mol	[1][2]
IUPAC Name	4-(2-phenylethynyl)benzaldehyde	[2]
Synonyms	4-(Phenylacetylenyl)benzaldehyde, 4-Formyldiphenylacetylene	

Experimental Protocols for GC-MS Analysis

The following section details a recommended protocol for the GC-MS analysis of **4-(phenylethynyl)benzaldehyde**. This protocol is a composite of standard methods for the analysis of aromatic aldehydes and alkynes.[3][4][5]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality GC-MS data.

- Solvent Selection:** **4-(Phenylethynyl)benzaldehyde** is soluble in solvents such as acetonitrile and dichloromethane.[1] Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Dilution:** Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
- Internal Standard:** For quantitative analysis, the use of an internal standard is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as decane.[6]

Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Gas Chromatograph (GC) Conditions:

Parameter	Recommended Setting
Instrument	Agilent HP-7890 or similar
Column	HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas	Helium, flow rate 1.0-1.3 mL/min
Inlet Temperature	280-300 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 10:1 ratio)
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5-15 min.[5]

Mass Spectrometer (MS) Conditions:

Parameter	Recommended Setting
Instrument	Agilent HP-5975 or similar quadrupole mass spectrometer
Ionization Mode	Electron Ionization (EI)[7]
Electron Energy	70 eV[4][7]
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Range	m/z 40-350
Scan Mode	Full Scan

Data Presentation and Interpretation

Expected Gas Chromatography Results

Under the specified GC conditions, **4-(phenylethynyl)benzaldehyde** is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the exact instrumental setup but can be used for qualitative identification when compared against a known standard.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **4-(phenylethynyl)benzaldehyde** is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dictated by the presence of the benzaldehyde and phenylethynyl moieties.

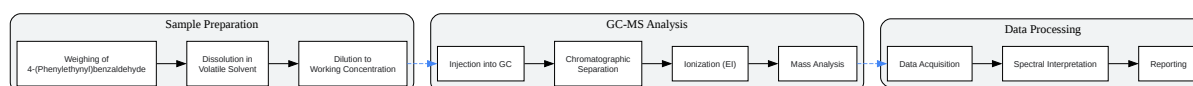
Table of Predicted Mass Fragments:

m/z	Proposed Fragment Ion	Formula	Description
206	$[M]^+$	$[C_{15}H_{10}O]^+$	Molecular Ion
205	$[M-H]^+$	$[C_{15}H_9O]^+$	Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes. [8] [9]
178	$[M-CO]^+$	$[C_{14}H_{10}]^+$	Loss of a neutral carbon monoxide molecule from the $[M-H]^+$ ion, characteristic of benzaldehydes. [8]
177	$[M-CHO]^+$	$[C_{14}H_9]^+$	Loss of the formyl radical (CHO).
152	$[C_{12}H_8]^+$	$[C_{12}H_8]^+$	Further fragmentation, potentially loss of C_2H_2 (acetylene) from the $[M-CO]^+$ ion.
102	$[C_8H_6]^+$	$[C_8H_6]^+$	Phenylacetylene cation, resulting from cleavage of the bond between the two aromatic rings.
77	$[C_6H_5]^+$	$[C_6H_5]^+$	Phenyl cation, a common fragment in aromatic compounds. [8]
51	$[C_4H_3]^+$	$[C_4H_3]^+$	Fragmentation of the phenyl ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS characterization of **4-(phenylethynyl)benzaldehyde**.

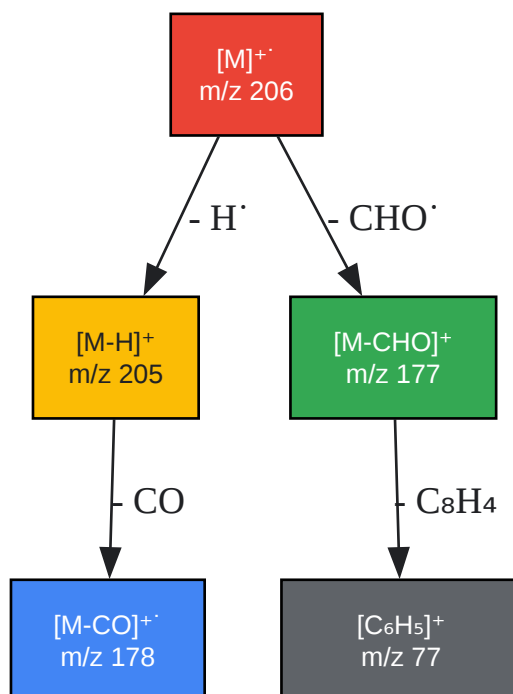


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Caption: GC-MS Experimental Workflow for **4-(Phenylethynyl)benzaldehyde**.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **4-(phenylethynyl)benzaldehyde** under electron ionization.



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